[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
Description
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a methanol group
Properties
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2,6,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVDXJLOTROEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]carboxylic acid, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block in the synthesis of novel pharmaceuticals. Its structural features contribute to the development of drugs targeting various biological pathways. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
Case Study: Antimicrobial Activity
Research indicates that [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol exhibits significant antimicrobial properties against a range of pathogens. In a comparative study, the compound demonstrated high activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus, as shown in Table 1.
| Compound | Target Organisms | Activity Level |
|---|---|---|
| 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol | E. coli, S. aureus | High |
| 3d | Bacillus subtilis | Moderate |
| 4b | Aspergillus niger | Promising |
Biochemical Research
The compound's interactions with enzymes and proteins make it a valuable tool for studying metabolic pathways. Notably, it has been shown to influence cytochrome P450 enzymes involved in drug metabolism, which is crucial for understanding pharmacokinetics and drug interactions.
Cellular Effects
Studies reveal that this compound affects cellular signaling pathways such as MAPK/ERK, impacting cell growth and differentiation. This modulation can be pivotal in cancer research where controlling cell proliferation is essential.
Agricultural Applications
In agrochemistry, the compound's unique properties allow for its use in developing new pesticides or herbicides. Its ability to interact with biological systems can lead to the creation of more effective agricultural chemicals that minimize environmental impact.
Mechanism of Action
The mechanism of action of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The pyrazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a methanol group.
5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound features a fluorine atom on the pyrazole ring, which can alter its chemical properties and reactivity.
Uniqueness
The uniqueness of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol lies in its combination of a difluoromethyl group and a methanol group on the pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol, with the CAS number 1511555-74-0, is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethyl group, contributing to its unique reactivity and biological profile.
Synthesis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. For this compound, synthetic routes may include:
- Condensation of hydrazine with difluoromethyl-substituted ketones .
- Use of various solvents (e.g., ethanol) to enhance regioselectivity .
Research indicates that modifications in the synthesis conditions can significantly influence the yield and purity of the final product .
Antimicrobial Activity
Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies show that compounds in this class exhibit activity against a range of pathogens:
| Compound | Target Organisms | Activity |
|---|---|---|
| 3d | E. coli, S. aureus | High activity against standard strains |
| 4b | Bacillus subtilis, Aspergillus niger | Promising results in inhibiting growth |
In particular, the presence of specific functional groups enhances the antimicrobial efficacy of these pyrazoles .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that some pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | IC50 (µM) | Inhibition (%) |
|---|---|---|
| 4 | 10 | 76% (TNF-α) |
| 16 | 10 | 86% (IL-6) |
These findings suggest that this compound may hold therapeutic potential in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has been assessed using various assays. For instance, the DPPH assay measures free radical scavenging ability:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 100 | 75% |
Such activities indicate that this compound may protect against oxidative stress-related diseases .
Case Studies
Several studies have highlighted the biological relevance of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyrazoles with varying substitutions and tested them for anti-inflammatory activity. The most active compounds showed significant inhibition of TNF-α and IL-6 at low concentrations, indicating their potential as anti-inflammatory agents .
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of novel pyrazoles against resistant strains of bacteria. The results indicated that certain modifications in the pyrazole structure enhanced antibacterial potency against E. coli and S. aureus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
